molecular formula C11H20O B11996708 9-Ethylbicyclo[3.3.1]nonan-9-ol CAS No. 21915-33-3

9-Ethylbicyclo[3.3.1]nonan-9-ol

Cat. No.: B11996708
CAS No.: 21915-33-3
M. Wt: 168.28 g/mol
InChI Key: COQRKPRIDRDOOG-UHFFFAOYSA-N
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Description

9-Ethylbicyclo[331]nonan-9-ol is an organic compound with the molecular formula C11H20O It is a bicyclic alcohol, characterized by its unique structure which includes a bicyclo[331]nonane framework with an ethyl group and a hydroxyl group attached to the ninth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethylbicyclo[3.3.1]nonan-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted cyclohexanone with a suitable reagent to form the bicyclic structure, followed by reduction to introduce the hydroxyl group at the ninth position. The reaction conditions often include the use of strong acids or bases, and the process may require elevated temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques is crucial in industrial settings to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-Ethylbicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 9-ethylbicyclo[3.3.1]nonan-9-one, while substitution reactions can produce a variety of halogenated or aminated derivatives.

Scientific Research Applications

9-Ethylbicyclo[3.3.1]nonan-9-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and enzyme activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 9-Ethylbicyclo[3.3.1]nonan-9-ol exerts its effects depends on its specific application. In chemical reactions, its bicyclic structure and functional groups influence its reactivity and interaction with other molecules. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methylbicyclo[3.3.1]nonan-9-ol
  • 9-Propylbicyclo[3.3.1]nonan-9-ol
  • 9-Isopropylbicyclo[3.3.1]nonan-9-ol

Uniqueness

9-Ethylbicyclo[3.3.1]nonan-9-ol is unique due to its specific ethyl substitution, which influences its chemical properties and reactivity. Compared to its methyl or propyl analogs, the ethyl group provides a different steric and electronic environment, affecting how the compound interacts in various reactions and applications.

Properties

CAS No.

21915-33-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

9-ethylbicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C11H20O/c1-2-11(12)9-5-3-6-10(11)8-4-7-9/h9-10,12H,2-8H2,1H3

InChI Key

COQRKPRIDRDOOG-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2CCCC1CCC2)O

Origin of Product

United States

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